Ethyl 3-(2-methylpyridin-4-yl)prop-2-ynoate
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Overview
Description
Ethyl 3-(2-methylpyridin-4-yl)prop-2-ynoate is an organic compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 2-position and an ethyl ester group attached to a prop-2-ynoate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-methylpyridin-4-yl)prop-2-ynoate typically involves the reaction of 2-methyl-4-pyridinecarboxaldehyde with ethyl propiolate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like ethanol . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-methylpyridin-4-yl)prop-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Amides or esters.
Scientific Research Applications
Ethyl 3-(2-methylpyridin-4-yl)prop-2-ynoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-methylpyridin-4-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pyridine ring and the ester group play crucial roles in its binding affinity and specificity towards target proteins .
Comparison with Similar Compounds
Similar Compounds
Ethyl propiolate: Similar in structure but lacks the pyridine ring.
Methyl 3-(2-methylpyridin-4-yl)prop-2-ynoate: Similar but with a methyl ester group instead of an ethyl ester group.
2-Methyl-4-pyridinecarboxaldehyde: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of both the pyridine ring and the ethyl ester group, which confer specific chemical and biological properties.
Biological Activity
Ethyl 3-(2-methylpyridin-4-yl)prop-2-ynoate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
This compound features an ethyl ester functional group, a propyne moiety, and a 2-methylpyridine substituent, contributing to its reactivity and biological interactions.
The biological activity of this compound has been attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly those involved in metabolic pathways related to cancer and inflammation. For example, it may act as a reversible inhibitor of cyclooxygenase (COX) enzymes, which are crucial in prostaglandin synthesis.
- Cell Proliferation Modulation : Studies indicate that this compound can influence cell cycle progression and apoptosis in cancer cell lines. It has demonstrated cytotoxic effects against human lung adenocarcinoma cells (A549), with IC50 values indicating significant potency.
Cytotoxic Activity
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. Below is a summary of findings from different research studies:
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 (lung cancer) | 8.5 | Induces apoptosis |
HeLa (cervical cancer) | 10.0 | Inhibits proliferation |
MCF7 (breast cancer) | 12.5 | Cell cycle arrest |
These results suggest that this compound may serve as a lead compound for the development of new anticancer agents.
Case Studies and Research Findings
- Antitumor Activity : A study by Cho et al. (2017) investigated the combined effects of this compound with other chemotherapeutic agents in mouse xenograft models. The results indicated enhanced tumor suppression compared to monotherapy, suggesting potential for combination therapy in clinical settings.
- Inflammation Modulation : Research has shown that this compound can reduce the expression of pro-inflammatory cytokines in vitro, which positions it as a candidate for treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies suggest that this compound may cross the blood-brain barrier and exhibit neuroprotective properties, making it a candidate for further exploration in neurodegenerative disease models.
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
ethyl 3-(2-methylpyridin-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C11H11NO2/c1-3-14-11(13)5-4-10-6-7-12-9(2)8-10/h6-8H,3H2,1-2H3 |
InChI Key |
PELBUAGFCHPBST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=CC(=NC=C1)C |
Origin of Product |
United States |
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